molecular formula C21H22ClF4NO2S B5359455 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride

Cat. No.: B5359455
M. Wt: 463.9 g/mol
InChI Key: CHSSHUWMMSDNNF-BJILWQEISA-N
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Description

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of the core structure. The process often includes:

    Formation of the phenyl ring:

    Attachment of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Formation of the prop-2-enyl linkage: This step involves the formation of the double bond through an elimination reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride stands out due to its morpholine ring and prop-2-enyl linkage

Properties

IUPAC Name

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO2S.ClH/c1-13-5-6-15(16(12-13)29-2)28-21-19(24)17(22)14(18(23)20(21)25)4-3-7-26-8-10-27-11-9-26;/h3-6,12H,7-11H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSSHUWMMSDNNF-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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